N-(tert-Butoxycarbonyl)-L-phenylalanine

Catalog No.
S749858
CAS No.
13734-34-4
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-L-phenylalanine

CAS Number

13734-34-4

Product Name

N-(tert-Butoxycarbonyl)-L-phenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

ZYJPUMXJBDHSIF-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Solubility

35.3 [ug/mL]

Synonyms

Boc-Phe-OH;Boc-L-phenylalanine;13734-34-4;Boc-phenylalanine;N-(tert-Butoxycarbonyl)-L-phenylalanine;N-Boc-L-Phenylalanine;N-t-Boc-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoicacid;N-alpha-t-Boc-L-phenylalanine;N-t-Butyloxycarbonyl-L-phenylalanine;L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid;ZYJPUMXJBDHSIF-NSHDSACASA-N;NSC111172;N-tert-Butyloxycarbonyl-L-phenylalanine;(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;N-(tert-butyloxycarbonyl)-L-phenylalanine;N-T-BUTOXYCARBONYL-L-PHENYLALANINE;(TERT-BUTOXYCARBONYL)-L-PHENYLALANINE;(2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoicacid;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PHENYL-PROPIONICACID;N-((1,1-Dimethylethoxy)carbonyl)-N-L-phenylalanine;N-[(1,1-Dimethylethoxy)carbonyl]-N-L-phenylalanine;L-Phenylalanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Peptide Synthesis:

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) is a commonly used amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide assembly. Boc-Phe-OH can be coupled to other protected amino acids using various coupling reagents to form peptide bonds. [, ]

Solid-Phase Peptide Synthesis (SPPS):

Boc-Phe-OH is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the C-terminus of the growing peptide chain is attached to a solid resin, allowing for the stepwise addition of Boc-protected amino acids. The Boc group is then selectively removed to expose the free amino group for further coupling reactions. Boc-Phe-OH is a popular choice for SPPS due to the mild conditions required for Boc deprotection, minimizing potential side reactions.

Production of Peptides with Therapeutic Potential:

Boc-Phe-OH serves as a building block for the synthesis of various peptides with potential therapeutic applications. These peptides can target different diseases and biological processes, including cancer, infections, and neurological disorders. [, ]

Studies of Protein-Protein Interactions:

Boc-Phe-OH can be used to generate peptides containing specific phenylalanine residues for studying protein-protein interactions. The aromatic side chain of phenylalanine can participate in hydrophobic interactions, hydrogen bonding, and other forces that contribute to protein binding. By incorporating Boc-Phe-OH into peptides, researchers can probe the role of these interactions in protein function. []

N-(tert-Butoxycarbonyl)-L-phenylalanine, also commonly abbreviated as Boc-L-Phenylalanine or Boc-Phe-OH, is a synthetic derivative of the naturally occurring amino acid L-phenylalanine []. It is a white to almost white crystalline powder []. Boc-L-Phenylalanine plays a crucial role in organic chemistry, particularly in peptide synthesis [].


Molecular Structure Analysis

The molecule consists of several key functional groups:

  • An N-terminal tert-butyloxycarbonyl (Boc) protecting group (CH3)3COCO- attached to the amino group (NH2) of L-phenylalanine []. This Boc group is used to temporarily block the amino group during peptide synthesis, allowing for selective modification of the C-terminus.
  • A central L-phenylalanine core, which includes a chiral α-carbon (C*) bonded to an amino group, a carboxylic acid group (COOH), and a side chain containing a phenyl ring (C6H5) []. The L-configuration indicates the stereochemistry of the α-carbon.

The presence of the bulky Boc group and the aromatic phenyl ring contribute to the overall shape and hydrophobicity of the molecule [].


Chemical Reactions Analysis

Synthesis

Boc-L-Phenylalanine is typically synthesized by reacting L-phenylalanine with di-tert-butyl dicarbonate ((Boc)2O) in an inert solvent under basic conditions [].

(Boc)2O + H2N-CH(R)-COOH -> Boc-NH-CH(R)-COOH + CO2 + HOBt []

Where R represents the side chain of L-phenylalanine (C6H5CH2-). HOBt refers to 1-hydroxybenzotriazole, a common coupling activator used in peptide synthesis.

Deprotection

The Boc protecting group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amino group of the underlying L-phenylalanine, which is essential for peptide bond formation [].

Peptide Synthesis

Boc-L-Phenylalanine is a valuable building block for peptide synthesis due to the selective protection of its amino group. By coupling Boc-L-Phenylalanine with other protected amino acids using appropriate coupling reagents, researchers can construct complex peptide sequences [].

Physical and Chemical Properties

  • Molecular Formula: C14H19NO4 []
  • Molecular Weight: 265.3 g/mol []
  • Melting Point: 86.0 to 91.0 °C []
  • Specific Rotation: [α]20/D +23.0 to +26.0 deg (C=1, EtOH) [] (Specific rotation indicates the optical rotation of the molecule)
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide, and methanol []. Slightly soluble in water [].

Mechanism of Action (Not Applicable)

  • Eye, skin, and respiratory irritation may occur upon contact.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-34-4

General Manufacturing Information

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15
Chen et al. Design of multi-phase dynamic chemical networks. Nature Chemistry, doi: 10.1038/nchem.2737, published online 27 February 2017

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